1-Chloro-3-pentanone

Description

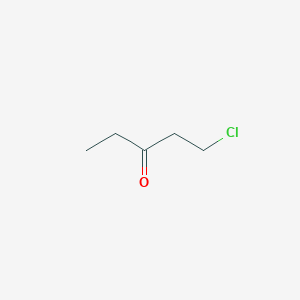

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNSUHRNUVUCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067724 | |

| Record name | 3-Pentanone, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32830-97-0 | |

| Record name | 1-Chloro-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32830-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032830970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanone, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZH8TUZ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-pentanone, a versatile chemical intermediate with significant applications in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and key synthetic methodologies. Special emphasis is placed on its role as a building block in various chemical transformations, including nucleophilic substitution and annulation reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound, with the CAS number 32830-97-0 , is a halogenated ketone that serves as a reactive intermediate in a variety of organic reactions.[1][2] Its bifunctional nature, possessing both a ketone carbonyl group and a reactive carbon-chlorine bond, makes it a valuable precursor for the synthesis of more complex molecules.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is a liquid at room temperature with a characteristic odor.

| Property | Value | Reference |

| CAS Number | 32830-97-0 | [1][2][3] |

| Molecular Formula | C₅H₉ClO | [1][2][3] |

| Molecular Weight | 120.58 g/mol | [1][3][4] |

| Appearance | Liquid | |

| Boiling Point | 68 °C at 20 mmHg | [4] |

| Density | 1.042 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.435 | [4] |

| Storage Temperature | 2-8°C | [3] |

Computational Data

| Property | Value | Reference |

| XLogP3-AA | 1.1 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Heavy Atom Count | 7 | [3] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

| Hazard | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons (CH₃) would likely appear as a triplet, coupled to the adjacent methylene group. The methylene groups will exhibit more complex splitting patterns due to their proximity to the carbonyl and chloro groups.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the ketone functional group, typically in the range of 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine.[1] Common fragmentation patterns for ketones, such as alpha-cleavage, will also be present.[1] GC-MS data shows major fragments at m/z 57, 29, and 63.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the direct chlorination of 3-pentanone.[1] This reaction can proceed via a radical mechanism.[1]

Caption: Synthesis of this compound via chlorination of 3-pentanone.

Experimental Protocol: Synthesis via Radical Chlorination

This protocol describes a general procedure for the radical chlorination of 3-pentanone.

Materials:

-

3-Pentanone

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp or radical initiator (e.g., AIBN)

-

Apparatus for gas introduction and reaction under inert atmosphere

-

Washing and drying agents (e.g., sodium bicarbonate solution, water, brine, anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a flask equipped with a gas inlet, reflux condenser, and magnetic stirrer, dissolve 3-pentanone in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Initiate the reaction by turning on the UV lamp or adding the radical initiator.

-

Slowly bubble chlorine gas through the solution while maintaining the reaction temperature. The reaction is typically exothermic and may require cooling.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the desired conversion is achieved.

-

Once the reaction is complete, stop the flow of chlorine gas and turn off the initiator source.

-

Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl gas.

-

Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Chemical Reactions and Applications

This compound is a valuable intermediate for the synthesis of various organic compounds due to its two reactive sites.

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to displacement by a wide range of nucleophiles, proceeding via an Sₙ2 mechanism.[1] This allows for the introduction of various functional groups.

Caption: General scheme for nucleophilic substitution of this compound.

Robinson Annulation

This compound can be used in Robinson annulation reactions to form six-membered rings. This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Workflow for a Typical Reaction

The following diagram illustrates a typical workflow for a reaction involving this compound, such as a nucleophilic substitution, followed by purification and analysis.

Caption: A typical experimental workflow for reactions with this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the preparation of more complex molecules for various applications, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-pentanone (CAS No: 32830-97-0) is a halogenated ketone of significant interest in organic synthesis and as a potential intermediate in the development of novel chemical entities.[1][2] Its bifunctional nature, possessing both a reactive carbonyl group and an alkyl chloride, makes it a versatile building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for their determination. Furthermore, this document elucidates key chemical reactions and synthetic pathways involving this compound, supported by workflow and reaction mechanism diagrams.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in the table below.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₅H₉ClO | [3] | |

| Molecular Weight | 120.58 | g/mol | [3] |

| CAS Number | 32830-97-0 | [3] | |

| Appearance | Liquid | [4] | |

| Density | 1.042 | g/mL at 25 °C | [5] |

| Boiling Point | 68 | °C at 20 mmHg | [5] |

| Refractive Index | 1.435 | n20/D | [5] |

| Flash Point | 51 (125) | °C (°F) - closed cup | [4] |

| Vapor Pressure | 1.68 | mmHg at 25°C | [5] |

| Solubility | Sparingly soluble in Chloroform and Methanol | [5] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both ketones and alkyl halides. The presence of the electron-withdrawing carbonyl group enhances the reactivity of the C-Cl bond towards nucleophilic substitution.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to displacement by various nucleophiles.[6] This allows for the introduction of a wide range of functional groups at the C1 position, making it a valuable synthetic intermediate.[6][7] For instance, it can react with amines to form amino-ketones.[8][9][10]

Favorskii Rearrangement

In the presence of a strong base, α-haloketones like this compound can undergo a Favorskii rearrangement.[11][12][13] This reaction typically involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base to yield a rearranged carboxylic acid derivative.[11][12]

Reactions at the Carbonyl Group

The ketone functional group can undergo typical carbonyl reactions, such as reduction to the corresponding secondary alcohol (1-chloro-3-pentanol) using reducing agents like sodium borohydride.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and two triplets for the -CH₂-CH₂Cl moiety. The protons alpha to the carbonyl and the chlorine will be shifted downfield. |

| ¹³C NMR | A signal for the carbonyl carbon (~200-210 ppm), and distinct signals for the five carbon atoms in their respective chemical environments. The carbon bearing the chlorine atom will be significantly deshielded. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of a ketone (around 1715 cm⁻¹). C-H stretching and bending vibrations, and a C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[14] Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and loss of HCl.[14][15] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point (Micro-reflux method)

Objective: To determine the boiling point of this compound at a given pressure.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamps and stand

-

Boiling chips

Procedure:

-

Place a small volume (approx. 1-2 mL) of this compound into the test tube along with a few boiling chips to ensure smooth boiling.

-

Position the test tube in the heating block or oil bath.

-

Suspend the thermometer so that the bulb is just above the surface of the liquid.

-

Gently heat the apparatus.

-

Observe the temperature at which the liquid boils and a steady stream of vapor bathes the thermometer bulb. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment. For boiling points measured at reduced pressure, a vacuum distillation setup is required.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound at a specific temperature.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a water bath set to the desired temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Weigh the filled pycnometer and record its mass (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The density (ρ) is calculated using the formula ρ = m/V, where V is the calibrated volume of the pycnomenon.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the light source and the eyepiece to get a clear view of the borderline between the light and dark fields.

-

Turn the adjustment knob to bring the borderline exactly to the center of the crosshairs.

-

Read the refractive index from the scale.

Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways and experimental workflows related to this compound.

Chemical Reactivity Pathways

Synthetic Workflow: Chlorination of 3-Pentanone

Potential Biological Interaction: Enzyme Inhibition

While direct signaling pathway involvement for this compound is not documented in the provided search results, α-haloketones are known to act as irreversible enzyme inhibitors, particularly for cysteine and serine proteases.[16] The electrophilic carbon bearing the halogen can be attacked by a nucleophilic residue in the enzyme's active site, leading to covalent modification and inactivation.

References

- 1. Free Online Chemical Reaction Diagram Maker [edraw.ai]

- 2. This compound | 32830-97-0 [chemicalbook.com]

- 3. This compound (CAS 32830-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [chembk.com]

- 6. This compound|Research Chemical [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. google.com [google.com]

- 10. youtube.com [youtube.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. adichemistry.com [adichemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound [webbook.nist.gov]

- 16. Haloenol lactones. Potent enzyme-activated irreversible inhibitors for alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-3-pentanone: Molecular Structure, Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-3-pentanone, a versatile chemical intermediate. This document details its molecular structure, physicochemical properties, synthesis, and key chemical reactions, with a focus on its applications in organic synthesis.

Molecular Structure and Formula

This compound is a halogenated ketone with the chemical formula C₅H₉ClO.[1][2] Its structure consists of a five-carbon pentane backbone with a carbonyl group at the third position (C3) and a chlorine atom at the first position (C1). This substitution pattern classifies it as a γ-chlorinated ketone.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | 1-chloropentan-3-one |

| CAS Number | 32830-97-0 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol [1] |

| Canonical SMILES | CCC(=O)CCCl[3] |

| InChI | InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3 |

| InChIKey | APNSUHRNUVUCIP-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a flammable liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Data:

| Property | Value | Reference |

| Boiling Point | 68 °C at 20 mmHg | [4][5] |

| Density | 1.042 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.435 | [4][5] |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct chlorination of 3-pentanone. This reaction can proceed via a radical mechanism and typically yields a mixture of this compound and its isomer, 2-chloro-3-pentanone.[1][6] The ratio of these products is influenced by the reaction temperature, with higher temperatures favoring the formation of this compound.[6]

Experimental Protocol: Chlorination of 3-Pentanone

Objective: To synthesize this compound by the direct chlorination of 3-pentanone.

Materials:

-

3-Pentanone

-

Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp (for radical initiation, if using Cl₂)

-

Reaction flask with a condenser and gas inlet

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a reaction flask, dissolve 3-pentanone in an inert solvent.

-

Initiate the reaction by either UV irradiation (for Cl₂) or the addition of a radical initiator.

-

Slowly bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise. The reaction is exothermic and should be cooled to maintain the desired temperature.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted chlorine and HCl.

-

Separate the organic layer using a separatory funnel and dry it over an anhydrous drying agent.

-

Filter to remove the drying agent.

-

Purify the product mixture by fractional distillation to separate this compound from 2-chloro-3-pentanone and any unreacted starting material.

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the presence of two reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic attack.

Nucleophilic Substitution

The chlorine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This makes it a useful building block for the synthesis of more complex molecules.

Robinson Annulation

This compound can serve as a precursor to ethyl vinyl ketone in Robinson annulation reactions. The use of a β-chloroketone can be advantageous as it helps to prevent the polymerization of the α,β-unsaturated ketone under the basic reaction conditions.[7]

Experimental Protocol: Robinson Annulation using a Chloroketone Precursor

Objective: To perform a Robinson annulation reaction using a cyclic ketone and this compound as a precursor to ethyl vinyl ketone.

Materials:

-

A cyclic ketone (e.g., cyclohexanone)

-

This compound

-

A strong base (e.g., sodium ethoxide in ethanol)

-

Ethanol (solvent)

-

Reaction flask with a condenser

-

Separatory funnel

-

Distillation or chromatography apparatus for purification

Procedure:

-

Dissolve the cyclic ketone in ethanol in a reaction flask.

-

Add the base to the solution to form the enolate of the cyclic ketone.

-

Slowly add this compound to the reaction mixture. The in-situ formation of ethyl vinyl ketone via elimination of HCl will occur, followed by a Michael addition of the enolate.

-

After the Michael addition is complete (monitored by TLC or GC), continue to heat the reaction mixture to promote the intramolecular aldol condensation.

-

Upon completion, neutralize the reaction with a weak acid and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Purify the final annulated product by distillation or column chromatography.

Caption: Key reactions of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. A triplet for the methyl protons (CH₃), a quartet for the methylene protons adjacent to the methyl group (CH₂), a triplet for the methylene protons adjacent to the carbonyl group (CH₂CO), and a triplet for the methylene protons adjacent to the chlorine atom (CH₂Cl).

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (around 200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong characteristic absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1715-1730 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[8] Common fragmentation patterns include alpha-cleavage adjacent to the carbonyl group. A mass spectrum for this compound is available in the NIST WebBook.[2]

Caption: General experimental workflow.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 32830-97-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Products and mechanism of the reaction of chlorine atoms with 3-pentanone in 700-950 torr of N(2)/O(2) diluent at 297-515 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robinson Annulation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-pentanone from 3-Pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-pentanone from 3-pentanone. While the alpha-halogenation of ketones is a well-established transformation, the synthesis of the γ-chloro isomer, this compound, from 3-pentanone necessitates a less conventional approach. This document details the free-radical chlorination methodology, which yields a mixture of chlorinated isomers. Emphasis is placed on the reaction mechanism, a detailed experimental protocol for photochemical synthesis, and the presentation of relevant quantitative data. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to understand and implement this chemical transformation.

Introduction

Alpha-haloketones are pivotal intermediates in organic synthesis, valued for their utility in constructing complex heterocyclic structures and as precursors for various pharmacological compounds. The direct halogenation of ketones typically occurs at the alpha (α) position to the carbonyl group, proceeding through an enol or enolate intermediate. However, the synthesis of this compound, a γ-chlorinated ketone, from 3-pentanone requires a different synthetic strategy.

The chlorination of 3-pentanone can lead to two primary monochlorinated products: 2-chloro-3-pentanone (α-chlorination) and this compound (γ-chlorination). The selective synthesis of the latter is challenging due to the higher reactivity of the α-hydrogens. This guide focuses on a free-radical chain reaction approach, typically initiated photochemically, which allows for the formation of this compound, albeit as a minor product in a mixture with its α-chlorinated isomer.[1] Understanding the factors that influence the regioselectivity of this reaction is crucial for optimizing the yield of the desired product.

Reaction Mechanism: Free-Radical Chlorination

The synthesis of this compound from 3-pentanone is achieved through a free-radical chain mechanism, which is initiated by the homolytic cleavage of molecular chlorine (Cl₂), often facilitated by UV irradiation.[1][2] This process generates highly reactive chlorine radicals that can abstract hydrogen atoms from the pentanone molecule.

The key to the formation of both 1-chloro- and 2-chloro-3-pentanone lies in the non-selective nature of the hydrogen abstraction by chlorine radicals. Abstraction of a hydrogen atom from the C2 (or C4) position, which is an α-position, leads to a more stable secondary radical. Conversely, abstraction from the terminal C1 (or C5) methyl group results in a less stable primary radical. While the formation of the secondary radical is favored, the primary radical does still form, leading to the production of this compound. The relative yields of the two isomers are dependent on reaction conditions such as temperature.[1]

The reaction proceeds through the following stages:

-

Initiation: Molecular chlorine absorbs energy (e.g., from UV light) and undergoes homolytic cleavage to form two chlorine radicals.

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from either the C1 or C2 position of 3-pentanone, forming hydrogen chloride and a pentanone radical.

-

The pentanone radical then reacts with a molecule of Cl₂ to yield the corresponding chlorinated pentanone and a new chlorine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

Below is a diagram illustrating the propagation steps leading to the formation of both chlorinated isomers.

Figure 1: Propagation pathways in the radical chlorination of 3-pentanone.

Experimental Protocol: Photochemical Synthesis

The following protocol is a generalized procedure based on reported methods for the photochemical chlorination of ketones.[1] Caution: This reaction should be performed in a well-ventilated fume hood due to the use of toxic and corrosive chlorine gas. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.

Materials and Equipment:

-

3-pentanone

-

Chlorine gas (Cl₂)

-

Inert gas (e.g., Nitrogen, N₂)

-

Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

-

Gas dispersion tube (fritted glass bubbler)

-

Reaction vessel with gas inlet and outlet (e.g., a three-necked flask)

-

Magnetic stirrer and stir bar

-

Temperature control system (e.g., cooling bath)

-

Scrubbing solution for exhaust gas (e.g., sodium thiosulfate solution)

Procedure:

-

Reaction Setup: Assemble the photochemical reactor in a fume hood. The reaction vessel should be charged with 3-pentanone and a magnetic stir bar. The vessel should be equipped with a gas inlet connected to chlorine and nitrogen gas lines via a manifold, and a gas outlet connected to a scrubbing solution.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to remove any oxygen. The presence of oxygen can lead to the formation of undesired oxygenated byproducts.[1]

-

Reaction Initiation: Begin stirring the 3-pentanone. Start a slow stream of chlorine gas bubbling through the liquid.

-

Photolysis: Turn on the UV lamp to initiate the reaction. Maintain the desired reaction temperature using a cooling bath. The reaction is typically carried out at or below room temperature to control its rate.

-

Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by gas chromatography (GC).

-

Work-up: Once the desired conversion is achieved, turn off the UV lamp and stop the chlorine gas flow. Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl. The crude product can then be washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The resulting mixture of this compound and 2-chloro-3-pentanone can be separated by fractional distillation under reduced pressure or by preparative chromatography.

Data Presentation

The photochemical chlorination of 3-pentanone yields a mixture of products. The relative abundance of these products is influenced by the reaction conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 32830-97-0[3][4] |

| Molecular Formula | C₅H₉ClO[3][4] |

| Molecular Weight | 120.58 g/mol [2][4] |

| Boiling Point | 68 °C at 20 mmHg[5] |

| Density | 1.042 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.435[5] |

Table 2: Product Distribution in the Photochemical Chlorination of 3-Pentanone

| Temperature (K) | Yield of this compound (%) | Yield of 2-Chloro-3-pentanone (%) | Reference |

| 297 | 21 | 78 | [1] |

Note: Yields are based on the reacted 3-pentanone in the absence of oxygen. The yield of this compound has been observed to increase with an increase in temperature.[1]

Purification and Characterization

Purification: Due to the close boiling points of the isomeric products, separation by fractional distillation can be challenging but is a feasible method. For higher purity, preparative gas chromatography or column chromatography on silica gel can be employed.

Characterization: The structure and purity of this compound can be confirmed using a variety of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show distinct signals for the protons in different chemical environments. The protons on the carbon bearing the chlorine atom (Cl-CH₂-) will appear as a triplet at a characteristic downfield shift.

-

¹³C NMR spectroscopy will confirm the presence of five distinct carbon atoms, with the carbon attached to the chlorine atom appearing at a specific chemical shift.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl). The NIST WebBook reports major peaks at m/z 57, 29, and 63 for this compound.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretch, typically around 1715 cm⁻¹.

Conclusion

The synthesis of this compound from 3-pentanone is a notable example of a reaction where kinetic and statistical factors in a free-radical process are exploited to achieve a less common substitution pattern on a ketone. While the α-chlorinated isomer, 2-chloro-3-pentanone, is the major product, the γ-chlorinated this compound can be obtained through photochemical chlorination. The yield of the desired product can be influenced by reaction parameters such as temperature. This technical guide provides a foundational understanding of the mechanism, a practical experimental protocol, and relevant data to aid researchers in the synthesis and application of this versatile chemical intermediate. Further optimization of reaction conditions and purification techniques may be required to obtain high-purity this compound for specific research and development applications.

References

- 1. Products and mechanism of the reaction of chlorine atoms with 3-pentanone in 700-950 torr of N(2)/O(2) diluent at 297-515 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [chembk.com]

An In-depth Technical Guide to 1-Chloro-3-pentanone for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties and synthetic applications of 1-Chloro-3-pentanone. It is intended for a scientific audience and is based on currently available chemical literature. Notably, there is a significant lack of published data regarding the specific biological activity, pharmacological properties, and involvement in signaling pathways of this compound. Therefore, this guide focuses on its chemical characteristics and potential as a synthetic building block, while also highlighting the need for future biological investigation.

Chemical Identity and Synonyms

The unequivocally recognized IUPAC name for the compound with the chemical structure CH₃CH₂COCH₂CH₂Cl is 1-chloropentan-3-one .[1] This name precisely describes the five-carbon chain (pentan-) with a ketone functional group (=O) at the third carbon and a chlorine atom (chloro-) at the first carbon.

This compound is also known by several synonyms in scientific literature and chemical catalogs. These alternative names are crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms for this compound

| Synonym | Source(s) |

| This compound | [1] |

| 3-Pentanone, 1-chloro- | [1] |

| β-Chloroethyl ethyl ketone | [1] |

| 1-Chloroethyl ethyl ketone | |

| NSC 78422 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, application in synthesis, and analytical characterization. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | |

| CAS Registry Number | 32830-97-0 | [1] |

| Appearance | Liquid | |

| Boiling Point | 68 °C at 20 mmHg | [2] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.435 | |

| InChI | InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3 | [1] |

| InChIKey | APNSUHRNUVUCIP-UHFFFAOYSA-N | [1] |

| SMILES | CCC(=O)CCCl |

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of this compound is through the direct chlorination of 3-pentanone . This reaction typically involves the treatment of 3-pentanone with a chlorinating agent. The reaction can proceed via a radical mechanism and may yield a mixture of chlorinated products.

Chemical Reactivity and Applications in Organic Synthesis

This compound is a valuable bifunctional molecule for organic synthesis, possessing two key reactive sites: the carbonyl group and the carbon-chlorine bond. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity.[3]

-

Nucleophilic Substitution: The chlorine atom at the C-1 position is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups, such as amines, azides, cyanides, and alkoxides, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its application as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]

-

Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of standard carbonyl reactions. These include reduction to the corresponding secondary alcohol (1-chloro-3-pentanol), oxidation, and reactions with organometallic reagents to form tertiary alcohols.

The combination of these reactive sites allows for sequential modifications, providing a powerful tool for the construction of complex molecular architectures.

Experimental Protocols

While specific, detailed experimental protocols for reactions involving this compound are not abundant in the readily available literature, a general procedure for a nucleophilic substitution reaction can be outlined based on standard organic chemistry principles for α- and β-haloketones.

General Protocol for Nucleophilic Substitution of this compound:

Objective: To displace the chloride with a generic nucleophile (Nu⁻).

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, potassium cyanide, an amine)

-

Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Reagents for work-up (e.g., water, organic solvent for extraction, drying agent like MgSO₄)

-

Purification apparatus (e.g., column chromatography setup or distillation apparatus)

Procedure:

-

A solution of this compound (1.0 equivalent) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

-

The nucleophile (1.1 to 1.5 equivalents) is added to the stirred solution. The reaction may be cooled in an ice bath during the addition if the reaction is expected to be exothermic.

-

The reaction mixture is then stirred at a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to yield the desired substituted pentanone.

Note: This is a generalized protocol. The specific conditions (solvent, temperature, reaction time, and purification method) must be optimized for each specific nucleophile and desired product.

Biological Activity and Future Directions

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the biological effects of this compound. While some studies have investigated the cytotoxicity and neurotoxicity of related chloro-cathinones, there are no specific reports on the biological activity, mechanism of action, or potential therapeutic applications of this compound itself.

Given its chemical structure as a reactive electrophile, it is plausible that this compound could interact with biological nucleophiles, such as amino acid residues in proteins (e.g., cysteine, histidine), which could lead to various cellular effects. However, without experimental data, this remains speculative.

Future Research Directions:

To assess the potential of this compound and its derivatives in drug development, the following areas of investigation are recommended:

-

In vitro cytotoxicity screening: Initial assessment of the compound's toxicity against a panel of cancer and non-cancer cell lines to determine its general cytotoxic profile.

-

Enzyme inhibition assays: Screening against various enzyme classes, particularly those with nucleophilic residues in their active sites, to identify potential targets.

-

Mechanism of action studies: If any biological activity is identified, further studies to elucidate the underlying molecular mechanism, including the identification of cellular targets and signaling pathways affected.

-

Medicinal chemistry campaigns: The synthesis of a library of derivatives based on the this compound scaffold to explore structure-activity relationships (SAR) and optimize for potency and selectivity against any identified biological targets.

References

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Chloro-3-pentanone (CAS No. 32830-97-0), a flammable liquid utilized as a building block in organic synthesis.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[2] Key physical and chemical properties are summarized below. While specific experimental methodologies for determining these values are often not detailed in standard safety data sheets, they are typically established using standardized protocols, such as the closed-cup method for flash point determination.

| Property | Value | Source |

| Molecular Formula | C5H9ClO | [2][3][4][5] |

| Molecular Weight | 120.58 g/mol | [2][5] |

| Appearance | Liquid | [5][6] |

| Density | 1.042 g/mL at 25 °C | [1][6][7] |

| Boiling Point | 68 °C at 20 mmHg | [1][6][7] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.435 | [1][6][7] |

| Storage Temperature | 2-8°C | [2][5][6] |

Hazard Identification and Classification

This compound is classified as a flammable liquid, Category 3.[2]

GHS Hazard Statements:

GHS Pictograms:

-

GHS02: Flame[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Handling:

-

Work under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][8] No smoking.[2][8]

-

Take precautionary measures against static discharge.[2][8] Ground and bond container and receiving equipment.[2][8][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][8]

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke when using this product.

Storage:

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.

-

Provide eyewash stations and safety showers close to the workstation.[8]

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[6][10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or flame-retardant antistatic protective clothing.[6][10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator. A dust mask type N95 (US) may be suitable under certain conditions.[6][8]

Caption: Relationship between PPE types and protection offered.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Call a physician.[8][11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[2][11] Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] Get medical attention.[8][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[9]

Caption: First aid procedures for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][11] Containers may explode when heated.[8][11]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[8][11] Avoid breathing vapors and contact with the material.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8][11] Collect and dispose of in a suitable, closed container.[8][11] Use spark-proof tools and explosion-proof equipment.[8][11]

Caption: Logical workflow for handling a spill.

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, acids, and strong bases.[8]

-

Hazardous Decomposition Products: Carbon oxides and hydrogen chloride gas may be formed during combustion.[11]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. Based on the classification of similar substances, it may cause respiratory irritation, drowsiness, or dizziness.[10][12][13] Repeated exposure may cause skin dryness or cracking.[8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[12] Do not dispose of with household garbage.[12] Do not allow the product to reach the sewage system.[12]

References

- 1. This compound | 32830-97-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 1-クロロ-3-ペンタノン technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-氯-3-戊酮 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

Spectroscopic Profile of 1-Chloro-3-pentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-pentanone (CAS No: 32830-97-0), a halogenated ketone of interest in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of public experimental spectra, the NMR and IR data presented herein are predicted, while the mass spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CH₂) | 3.70 | Triplet | 6.5 |

| H-2 (CH₂) | 2.95 | Triplet | 6.5 |

| H-4 (CH₂) | 2.50 | Quartet | 7.3 |

| H-5 (CH₃) | 1.05 | Triplet | 7.3 |

1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₂Cl) | 42.5 |

| C-2 (CH₂) | 45.0 |

| C-3 (C=O) | 208.0 |

| C-4 (CH₂) | 35.5 |

| C-5 (CH₃) | 8.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR data for this compound is summarized below.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 2975-2850 | C-H Stretch | Alkane |

| 1715 | C=O Stretch | Ketone |

| 1465 | C-H Bend | Alkane |

| 1375 | C-H Bend | Alkane |

| 750-650 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The experimental data below is sourced from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 29 | 100 | [C₂H₅]⁺ |

| 57 | 85 | [C₂H₅CO]⁺ |

| 91 | 30 | [M - C₂H₅]⁺ |

| 93 | 10 | [M - C₂H₅]⁺ (³⁷Cl isotope) |

| 120 | 5 | [M]⁺ |

| 122 | 1.6 | [M]⁺ (³⁷Cl isotope) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). For ¹H NMR, standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.

4.3. Electron Ionization Mass Spectrometry (EI-MS)

A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Reactivity of Gamma-Chlorinated Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of γ-chlorinated ketones. These compounds are versatile intermediates in organic synthesis, notably in the construction of cyclopropyl ketones and as precursors for various pharmaceuticals. This document details key synthetic methodologies, characteristic reactions including intramolecular cyclization and nucleophilic substitution, and explores the underlying mechanistic principles such as neighboring group participation. Particular emphasis is placed on experimental protocols, quantitative data, and the role of these compounds in drug discovery, specifically in the development of antipsychotic agents targeting dopamine D2 receptors.

Introduction

Gamma-chlorinated ketones are a class of organic compounds characterized by a ketone functional group and a chlorine atom on the carbon atom three bonds away (the γ-position). Their unique structural arrangement, with the electrophilic carbonyl carbon and the carbon bearing the leaving group separated by a flexible alkyl chain, imparts a distinct reactivity profile. This guide will delve into the core aspects of γ-chlorinated ketone chemistry, providing researchers and drug development professionals with a detailed understanding of their synthetic utility and reaction mechanisms.

Synthesis of Gamma-Chlorinated Ketones

The preparation of γ-chlorinated ketones can be achieved through several synthetic routes, depending on the desired substitution pattern and scale of the reaction. Key methods include the ring-opening of cyclobutanol precursors, Friedel-Crafts acylation, and the chlorination of parent ketones or their precursors.

Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic γ-chlorinated ketones is the Friedel-Crafts acylation of an aromatic ring with a γ-chloro-substituted acyl chloride, such as γ-chlorobutyryl chloride. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of γ-Chlorobutyrophenone [1]

-

Materials: Benzene, γ-chlorobutyryl chloride, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous AlCl₃ in DCM is prepared under an inert atmosphere (e.g., nitrogen).

-

The flask is cooled in an ice bath, and γ-chlorobutyryl chloride, dissolved in DCM, is added dropwise with stirring.

-

After the addition is complete, a solution of benzene in DCM is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation or column chromatography to afford pure γ-chlorobutyrophenone.

-

Table 1: Synthesis of γ-Chlorobutyrophenone via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| Benzene | γ-Chlorobutyryl chloride | AlCl₃ | DCM | ~85 | [1] |

Ring Opening of Acetyl-γ-butyrolactone

Aliphatic γ-chlorinated ketones can be conveniently prepared from readily available starting materials like α-acetyl-γ-butyrolactone.

Experimental Protocol: Synthesis of 5-Chloro-2-pentanone [2]

-

Materials: α-Acetyl-γ-butyrolactone, concentrated hydrochloric acid, water.

-

Procedure:

-

A mixture of α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water is placed in a distilling flask.

-

The mixture is heated, leading to the evolution of carbon dioxide and the formation of 5-chloro-2-pentanone.

-

The product is co-distilled with water and collected in a receiving flask.

-

The organic layer is separated from the aqueous layer.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ether).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., calcium chloride) and the solvent is removed by distillation to yield crude 5-chloro-2-pentanone.

-

Further purification can be achieved by vacuum distillation.

-

Table 2: Synthesis of 5-Chloro-2-pentanone

| Starting Material | Reagent | Yield (%) | Reference |

| α-Acetyl-γ-butyrolactone | Conc. HCl | 79-90 | [2] |

Reactivity of Gamma-Chlorinated Ketones

The reactivity of γ-chlorinated ketones is dominated by two main pathways: intramolecular cyclization to form cyclopropyl ketones and intermolecular nucleophilic substitution at the γ-carbon. The presence of the carbonyl group can also influence the reactivity through neighboring group participation.

Intramolecular Cyclization: Synthesis of Cyclopropyl Ketones

In the presence of a base, γ-chlorinated ketones readily undergo intramolecular nucleophilic substitution to form cyclopropyl ketones. This reaction is a facile and widely used method for the synthesis of these three-membered ring structures.

Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone [2]

-

Materials: 5-Chloro-2-pentanone, sodium hydroxide, water.

-

Procedure:

-

A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a stirrer and a reflux condenser.

-

Crude 5-chloro-2-pentanone is added to the basic solution.

-

The mixture is heated to initiate the reaction, which is often exothermic, and then refluxed for approximately one hour.

-

After cooling, the product, methyl cyclopropyl ketone, is separated from the aqueous layer.

-

The aqueous layer is extracted with ether, and the combined organic layers are dried and distilled to yield the pure product.

-

Table 3: Intramolecular Cyclization of 5-Chloro-2-pentanone

| Substrate | Base | Solvent | Yield (%) | Reference |

| 5-Chloro-2-pentanone | NaOH | Water | 77-83 | [2] |

Logical Relationship: Intramolecular Cyclization

Caption: Intramolecular cyclization of a γ-chlorinated ketone.

Nucleophilic Substitution

The γ-carbon of γ-chlorinated ketones is susceptible to attack by various nucleophiles, leading to the formation of a wide range of functionalized ketones. This reaction is a cornerstone of their application in the synthesis of more complex molecules, particularly in drug development. A key example is the synthesis of the antipsychotic drug haloperidol, which involves the nucleophilic substitution of the chlorine atom in γ-chlorobutyrophenone.

Experimental Workflow: Synthesis of Haloperidol

Caption: Synthesis of Haloperidol from γ-chlorobutyrophenone.

Neighboring Group Participation

The carbonyl group in γ-chlorinated ketones can potentially participate in nucleophilic substitution reactions at the γ-carbon through anchimeric assistance. This involves the intramolecular attack of the carbonyl oxygen to form a cyclic oxonium ion intermediate, which is then opened by an external nucleophile. While direct kinetic evidence for this in γ-chlorinated ketones is not extensively documented in solution, theoretical studies on the gas-phase elimination of chloroketones suggest the possibility of such participation, where the carbonyl oxygen assists in the polarization of the C-Cl bond in the transition state. This participation can influence the reaction rate and stereochemical outcome.[3][4][5][6]

Signaling Pathway: Neighboring Group Participation

Caption: Proposed neighboring group participation by the carbonyl oxygen.

Applications in Drug Development

Gamma-chlorinated ketones, particularly γ-chlorobutyrophenone, are crucial intermediates in the synthesis of a class of antipsychotic drugs known as butyrophenones. The most prominent example is haloperidol.

Butyrophenone Antipsychotics and the Dopamine D2 Receptor

Butyrophenone antipsychotics exert their therapeutic effect primarily by acting as antagonists at dopamine D2 receptors in the brain.[7][8] The overactivity of dopaminergic pathways is implicated in the positive symptoms of schizophrenia, and by blocking D2 receptors, these drugs can alleviate these symptoms.[9]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Butyrophenones

Caption: Simplified Dopamine D2 receptor signaling pathway and its inhibition.

Quantitative Data

Table 4: Spectroscopic Data for Selected γ-Chlorinated Ketones

| Compound | Formula | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference(s) |

| 5-Chloro-2-pentanone | C₅H₉ClO | 2.19 (s, 3H), 2.80 (t, J=6.5 Hz, 2H), 2.05 (quint, J=6.5 Hz, 2H), 3.60 (t, J=6.5 Hz, 2H) | 207.1, 44.3, 39.8, 29.9, 26.8 | [10][11] |

| γ-Chlorobutyrophenone | C₁₀H₁₁ClO | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.70 (t, 2H), 3.20 (t, 2H), 2.25 (quint, 2H) | 199.1, 136.7, 133.3, 128.6, 128.0, 44.8, 37.8, 26.5 |

Conclusion

Gamma-chlorinated ketones are valuable and reactive intermediates in organic synthesis. Their ability to undergo intramolecular cyclization to form cyclopropyl ketones and to serve as precursors for a variety of functionalized molecules through nucleophilic substitution makes them indispensable tools for synthetic chemists. Their significance is further underscored by their role in the pharmaceutical industry, particularly in the synthesis of butyrophenone antipsychotics. A thorough understanding of their synthesis, reactivity, and the subtle mechanistic factors that govern their transformations, such as the potential for neighboring group participation, is crucial for their effective utilization in both academic research and industrial applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further exploration and innovation in the chemistry of γ-chlorinated ketones.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoinvertive SN1 Through Neighboring Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antipsychotic - Wikipedia [en.wikipedia.org]

- 9. A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

1-Chloro-3-pentanone: A Versatile Building Block for Heterocyclic Synthesis

Application Note

Introduction

1-Chloro-3-pentanone is a bifunctional molecule that holds significant potential as a versatile starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a ketone carbonyl group and a reactive chloro-group at the γ-position, allows for a range of chemical transformations. This document provides detailed protocols for the synthesis of pyridazines, thiazoles, pyrimidines, and oxazoles using this compound as a key building block. The methodologies presented are designed for researchers and scientists in the field of medicinal chemistry and drug development, offering pathways to novel heterocyclic scaffolds.

While direct cyclization of this compound into these heterocycles is not always feasible due to the 1,3-relationship of its functional groups, it serves as an excellent precursor for the synthesis of key intermediates required for classical heterocycle formation reactions. The following protocols detail multi-step syntheses that leverage the unique reactivity of this compound.

Synthesis of Pyridazines

The synthesis of pyridazines from this compound proceeds through the formation of a 1,4-dicarbonyl intermediate, which subsequently undergoes cyclization with hydrazine.

Reaction Pathway

Caption: Synthesis of 4-Ethyl-6-methylpyridazine from this compound.

Quantitative Data

| Step | Product | Reagents | Typical Yield (%) |

| 1 | Ethyl 2-(3-oxopentyl)acetoacetate | This compound, Ethyl acetoacetate, NaOEt | 75-85 |

| 2 | 4-Ethyl-6-methyl-4,5-dihydropyridazin-3(2H)-one | Ethyl 2-(3-oxopentyl)acetoacetate, Hydrazine hydrate | 80-90 |

| 3 | 4-Ethyl-6-methylpyridazine | 4-Ethyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, MnO₂ | 70-80 |

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-oxopentyl)acetoacetate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1.1 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add this compound (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture, pour it into ice-water, and neutralize with dilute HCl.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.

Step 2: Synthesis of 4-Ethyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the residue from ethanol to obtain the dihydropyridazinone.

Step 3: Synthesis of 4-Ethyl-6-methylpyridazine

-

Suspend the dihydropyridazinone from Step 2 in a suitable solvent such as chloroform.

-

Add activated manganese dioxide (MnO₂, 5.0 eq).

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture through a pad of celite and wash the celite with chloroform.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final pyridazine product.

Synthesis of Thiazoles

The synthesis of thiazoles from this compound involves the initial conversion to an α-haloketone, which can then undergo the classical Hantzsch thiazole synthesis.

Reaction Pathway

Caption: Synthesis of 2-Amino-4-ethylthiazole from this compound.

Quantitative Data

| Step | Product | Reagents | Typical Yield (%) |

| 1 | 1-Hydroxy-3-pentanone | This compound, aq. NaHCO₃ | 85-95 |

| 2 | 1-Bromo-3-pentanone | 1-Hydroxy-3-pentanone, PBr₃ | 70-80 |

| 3 | 2-Amino-4-ethylthiazole | 1-Bromo-3-pentanone, Thiourea | 80-90 |

Experimental Protocol

Step 1: Synthesis of 1-Hydroxy-3-pentanone

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add sodium bicarbonate (1.2 eq) and reflux the mixture for 12-16 hours.

-

Cool the mixture and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 1-hydroxy-3-pentanone.

Step 2: Synthesis of 1-Bromo-3-pentanone

-

In a flask cooled in an ice bath, add 1-hydroxy-3-pentanone (1.0 eq).

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) with vigorous stirring.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the ether layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and concentrate to give the α-bromoketone.

Step 3: Synthesis of 2-Amino-4-ethylthiazole

-

Dissolve 1-bromo-3-pentanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium bicarbonate.

-

The product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-ethylthiazole.

Synthesis of Pyrimidines

For the synthesis of pyrimidines, this compound can be converted into a 1,3-dicarbonyl compound, a key precursor for the Pinner pyrimidine synthesis.

Reaction Pathway

Caption: Synthesis of 2-Amino-4-ethylpyrimidine from this compound.

Quantitative Data

| Step | Product | Reagents | Typical Yield (%) |

| 1 | 3-Oxopentanal | This compound, DMSO, NaHCO₃ | 60-70 |

| 2 | 2-(Hydroxymethylene)-3-pentanone | 3-Oxopentanal, Ethyl formate, NaH | 70-80 |

| 3 | 2-Amino-4-ethylpyrimidine | 2-(Hydroxymethylene)-3-pentanone, Guanidine | 75-85 |